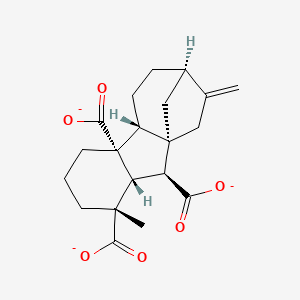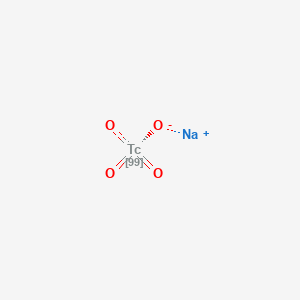
Technetium TC-99M sodium pertechnetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Technetium tc-99m sodium pertechnetate is a Radioactive Diagnostic Agent. The mechanism of action of this compound is as a Radiopharmaceutical Activity.
A gamma-emitting radionuclide imaging agent used for the diagnosis of diseases in many tissues, particularly in the gastrointestinal system, cardiovascular and cerebral circulation, brain, thyroid, and joints.
Scientific Research Applications
Bioavailability Studies
Technetium-99m (Tc-99m) labeled radiobiocomplexes are crucial in nuclear medicine for imaging techniques such as single photon emission computed tomography. A study by Moreno et al. (2007) investigated the impact of a Nectandra membranacea extract on the bioavailability of sodium pertechnetate (Na(99m)TcO(4)) in rat organs, revealing significant alterations in the distribution of Na(99m)TcO(4) in various organs (Moreno et al., 2007).
Nuclear Medicine Applications
Kelutur and Holik (2021) discussed the broad applications of 99mTc in nuclear medicine, including its use in diagnosing and treating various conditions. 99mTc forms complexes with different ligands and has varying oxidation rates, making it a versatile tool in nuclear medicine (Kelutur & Holik, 2021).
Biodistribution Studies
Góes et al. (2016) explored how conditions like diabetes and schistosomiasis influence the biodistribution of sodium (99m)Tc-pertechnetate in mice, highlighting the importance of considering physiological changes in interpreting nuclear medicine results (Góes et al., 2016).
Imaging Techniques Development
Franken et al. (2010) evaluated the use of single-photon emission computed tomography (SPECT) for imaging (99m)Tc pertechnetate in mice, demonstrating its potential for studying sodium iodide symporter activity in various organs (Franken et al., 2010).
Waste Management Research
Lukens et al. (2016) reported on the incorporation of technetium into synthetic spinel ferrites, a potential strategy for managing 99Tc waste due to its environmental durability (Lukens et al., 2016).
Analytical Techniques Development
Bermudez et al. (2001) developed a method using total reflection X-ray fluorescence (TXRF) for measuring technetium in inorganic solutions, aiding in the analysis of Tc in nuclear medicine (Bermudez et al., 2001).
Environmental Cleanup Research
Pepper et al. (2003) studied the reaction of technetium with green rusts, proposing them as a potential solution for Tc-containing waste streams and groundwater cleanup (Pepper et al., 2003).
properties
CAS RN |
23288-60-0 |
|---|---|
Molecular Formula |
NaO4Tc |
Molecular Weight |
185.894 g/mol |
IUPAC Name |
sodium;oxido(trioxo)(99Tc)technetium-99 |
InChI |
InChI=1S/Na.4O.Tc/q+1;;;;-1;/i;;;;;1+1 |
InChI Key |
MKADDTFVKFMZGF-PUQAOBSFSA-N |
Isomeric SMILES |
[O-][99Tc](=O)(=O)=O.[Na+] |
SMILES |
[O-][Tc](=O)(=O)=O.[Na+] |
Canonical SMILES |
[O-][Tc](=O)(=O)=O.[Na+] |
Other CAS RN |
23288-60-0 |
Related CAS |
23288-61-1 (parent) |
synonyms |
99m-Pertechnetate, Tc 99mTcO4 99Tc Pertechnetate 99Tc-Pertechnetate 99TcmO4 Pertechnetate Pertechnetate Sodium Pertechnetate, Technetium Sodium Pertechnetate Tc 99m Sodium, Pertechnetate Tc 99m Pertechnetate Tc 99m-Pertechnetate Technetium 99mTc pertechnetate Technetium Pertechnetate Technetium Tc 99m O(4) Technetium Tc 99m Pertechnetate Technetium-99mTc-pertechnetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
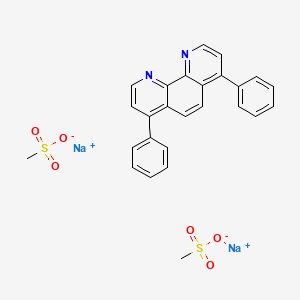
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)
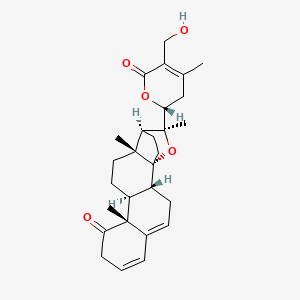
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)

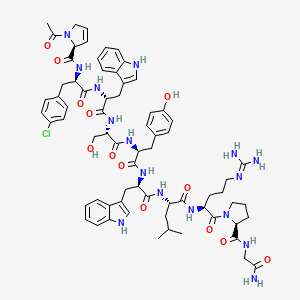

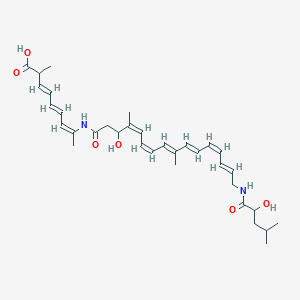
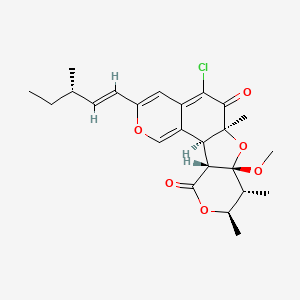

![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
